Imipramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 18.2 mg/l @ 24 °C.

18.2 mg/L at 24 °C

Synonyms

Canonical SMILES

Antidepressant Effects

One of the most studied areas of Imipramine research is its role in treating major depressive disorder (MDD). Early clinical trials, conducted in the 1950s, established Imipramine as the first medication demonstrably effective in treating depression []. These studies, along with subsequent research, helped to elucidate the role of neurotransmitters, particularly serotonin and norepinephrine, in mood regulation [].

While the exact mechanism of action for Imipramine's antidepressant effect is not fully understood, it is believed to work by inhibiting the reuptake of these neurotransmitters in the brain, making them more available for communication between nerve cells [].

Applications Beyond Depression

Imipramine's research applications extend beyond treating depression. Studies have explored its potential effectiveness in managing other conditions, including:

- Attention Deficit Hyperactivity Disorder (ADHD): Research suggests Imipramine may improve symptoms of ADHD, particularly in adults [].

- Enuresis (Bedwetting): Imipramine has been shown to be effective in reducing bedwetting in children, although the mechanism of action is not entirely clear [].

- Narcolepsy: Some studies indicate Imipramine may be helpful in managing symptoms of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness [].

Understanding Brain Function

Imipramine's role as a research tool extends beyond its potential therapeutic applications. Scientists use it to investigate the biological underpinnings of various brain functions. For example, studies using Imipramine have helped to shed light on the connection between brain chemistry and pain perception [].

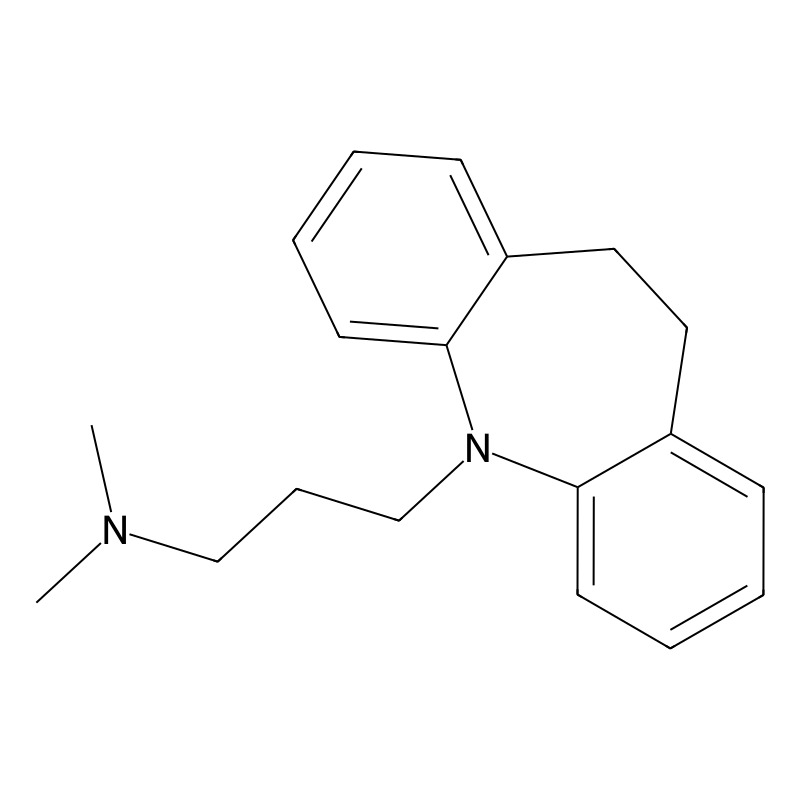

Imipramine is a tricyclic antidepressant that is primarily used to treat major depressive disorder and anxiety disorders. It is classified as a dibenzazepine derivative, characterized by a complex structure that includes three fused rings. The chemical formula for imipramine is C₁₉H₂₄N₂, and it has a molecular weight of approximately 280.41 g/mol. The compound acts by inhibiting the reuptake of neurotransmitters, specifically serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft, which is crucial for mood regulation .

The precise mechanism by which Imipramine exerts its antidepressant effect is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, particularly serotonin and norepinephrine []. These neurotransmitters play a crucial role in regulating mood, and deficiencies are associated with depression. Imipramine is thought to inhibit their reuptake by neurons, leading to higher availability in the synaptic cleft and enhanced neurotransmission [].

Imipramine can cause a range of side effects, including drowsiness, dry mouth, constipation, dizziness, and sexual dysfunction []. In severe cases, it can lead to heart rhythm problems and seizures []. Due to its potential for overdose, Imipramine should be used with caution and under strict medical supervision.

Imipramine undergoes various metabolic transformations within the body, primarily in the liver. The main metabolic pathway involves the conversion of imipramine to its active metabolite, desipramine, through the action of cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2D6. This conversion is significant as desipramine also exhibits antidepressant properties but with a different receptor affinity profile .

In environmental contexts, imipramine can react with hydroxyl radicals, leading to photodegradation products that may have implications for water contamination and treatment processes .

Imipramine's primary mechanism of action involves blocking the reuptake of norepinephrine and serotonin at presynaptic nerve terminals. This blockade enhances neurotransmission and contributes to its antidepressant effects. Additionally, imipramine exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors, which can lead to side effects such as dry mouth and blurred vision . The drug also interacts with various other receptors including alpha-adrenergic and histamine receptors, which can contribute to both therapeutic effects and adverse reactions.

The synthesis of imipramine typically involves multi-step organic reactions. One common method starts with the condensation of 2-(dimethylamino)ethyl chloride with 10,11-dihydro-5H-dibenz[b,f]azepine. Subsequent reactions may include alkylation and further modifications to achieve the desired chemical structure. The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product .

Imipramine is primarily used in clinical settings for:

- Major Depressive Disorder: It is effective in alleviating symptoms of depression.

- Anxiety Disorders: The drug helps manage anxiety symptoms.

- Enuresis (bedwetting): Imipramine is sometimes prescribed for children with nocturnal enuresis due to its anticholinergic effects .

Additionally, imipramine has been studied for off-label uses in conditions such as chronic pain management and obsessive-compulsive disorder.

Imipramine has a complex interaction profile with other medications. Notably:

- Monoamine Oxidase Inhibitors (MAOIs): Co-administration can lead to severe hypertensive crises.

- Selective Serotonin Reuptake Inhibitors (SSRIs): Concurrent use may increase the risk of serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonergic activity .

- Other Antidepressants: Caution is advised when combining with other antidepressants due to the risk of additive side effects.

The pharmacokinetics of imipramine can be influenced by various factors including age, liver function, and concurrent medications, necessitating careful monitoring during treatment.

Imipramine belongs to a class of medications known as tricyclic antidepressants (TCAs). Here are some similar compounds along with a comparison highlighting their unique features:

| Compound | Unique Features |

|---|---|

| Desipramine | Active metabolite of imipramine; more selective for norepinephrine reuptake inhibition. |

| Amitriptyline | More potent serotonin reuptake inhibitor; used for depression and neuropathic pain. |

| Clomipramine | Primarily effective for obsessive-compulsive disorder; strong serotonergic activity. |

| Doxepin | Exhibits sedative properties; used for depression and insomnia. |

| Trimipramine | Unique in having a less pronounced anticholinergic effect; used for depression with anxiety features. |

Imipramine's unique profile lies in its balanced inhibition of both serotonin and norepinephrine reuptake along with its significant anticholinergic effects, making it suitable for specific patient populations requiring multifaceted treatment approaches .

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

4.8 (LogP)

log Kow = 4.80

4.80

Odor

Decomposition

Appearance

Melting Point

174.5 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 8 companies with hazard statement code(s):;

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

EFFECTIVE IN DEPRESSIVE SYNDROMES, PARTICULARLY THOSE ASSOC WITH MANIC-DEPRESSIVE & INVOLUTIONAL PSYCHOSES... /HYDROCHLORIDE/

2-HYDROXYIMIPRAMINE-HCL INHIBITED UPTAKE OF NOREPINEPHRINE & SEROTONIN BY RAT CEREBROCORTICAL SYNAPTOSOMES TO SAME EXTENT AS PARENT DRUGS.

METHODS OF TREATMENT OF ENURESIS IN CHILD ARE PRESENTED INCL IMIPRAMINE.

For more Therapeutic Uses (Complete) data for IMIPRAMINE (8 total), please visit the HSDB record page.

Pharmacology

Imipramine is a synthetic tricyclic derivative, antidepressant Imipramine enhances monoamine neurotransmission in certain areas of the brain. It also induces sedation through histamine 1 receptor blockage; hypotension through beta-adrenergic blockage; and diverse parasympatholytic effects. Imipramine has less sedative effect than other members of its therapeutic family. It is used in major depression, dysthymia, bipolar depression, attention-deficit disorders, agoraphobia, and panic disorders. (NCI04)

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AA - Non-selective monoamine reuptake inhibitors

N06AA02 - Imipramine

Mechanism of Action

MANNER IN WHICH IMIPRAMINE RELIEVES...DEPRESSION IS NOT CLEAR. ITS EFFECT HAS BEEN DESCRIBED AS DULLING OF DEPRESSIVE IDEATION... HOWEVER, REPORTS OF MANIC EXCITEMENT AS WELL AS EUPHORIA & INSOMNIA INDICATE THAT IMIPRAMINE DOES HAVE STIMULANT ACTION UNDER CERTAIN CIRCUMSTANCES.

TRICYCLIC ANTIDEPRESSANTS HAVE THREE PRIMARY PHARMACOLOGIC ACTIONS, INCLUDING ANTICHOLINERGIC EFFECTS, REUPTAKE BLOCKADE OF CATECHOLAMINES AT THE ADRENERGIC NEURONAL SITE AND QUINIDINE-LIKE EFFECTS ON THE CARDIAC TISSUE. /TRICYCLIC ANTIDEPRESSANTS/

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Imipramine is primarily excreted in the urine with less than 5% present as the parent compound

Imipramine has a high apparent volume of distribution of 10-20 L/kg. The drug is known to accumulate in the brain at concentrations 30-40 times that in systemic circulation.

Imipramine has a mean clearance of 1 L/h/kg. Its active metabolite, desipramine has a mean clearance of 1.8 L/h/kg.

TRICYCLIC ANTIDEPRESSANTS ARE FAIRLY WELL ABSORBED AFTER ORAL ADMINISTRATION. ... ONCE ABSORBED /IT/ IS WIDELY DISTRIBUTED. ... ARE STRONGLY BOUND TO PLASMA PROTEIN AND TO THE CONSTITUENTS OF TISSUES./TRICYCLIC ANTIDEPRESSANTS

EXCRETION...IS RAPID... APPROX 40% OF DOSE OF RADIOACTIVE IMIPRAMINE APPEARS IN URINE IN 24 HR & TOTAL OF 70% DURING FIRST 72 HR. REMAINDER APPEARS IN FECES. SMALL PORTION...RECOVERED AS UNCHANGED DRUG OR AS ACTIVE DESMETHYL DERIV. LARGER PORTION...EXCRETED AS N-OXIDE OR AS NONCONJUGATED OR CONJUGATED 2-OH DERIV.

IN ANIMALS, PLACENTAL TRANSFER HAS BEEN OBSERVED WITH IMIPRAMINE & ITS DESMETHYL DERIVATIVE.

DISTRIBUTION OF IV ADMIN.../(14)C, IMIPRAMINE/ IN MICE...STUDIED USING WHOLE-BODY AUTORADIOGRAPHY. 5 MIN AFTER DOSING, HIGH UPTAKE OF (14)C OCCURRED IN BRAIN, MYOCARDIUM, LUNGS, ADRENALS & KIDNEYS, BUT (14)C IN BLOOD WAS LOW. IN 1 HR...(14)C /LEVELS/...HIGH IN SALIVARY GLANDS, INTESTINES, LIVER, GALL BLADDER, & URINARY BLADDER & 3 HR LATER...LARGELY CONFINED TO ORGANS CONCERNED WITH EXCRETION OF IMIPRAMINE...INTESTINES, LIVER, & KIDNEYS.

For more Absorption, Distribution and Excretion (Complete) data for IMIPRAMINE (8 total), please visit the HSDB record page.

Metabolism Metabolites

...STUDY OF METABOLISM OF IMIPRAMINE & ITS METABOLITES BY RAT LIVER MICROSOMES...REVEALED OPERATION OF 16 METABOLIC PATHWAYS, INCL N-DEMETHYLATION, AROMATIC HYDROXYLATIONS, SIDE-CHAIN DEALKYLATIONS, N-OXIDATION, N-OXIDE REDUCTION, & CONJUGATION REACTIONS.

IMIPRAMINE N-OXIDE & IMINODIBENZYL...IDENTIFIED AS ADDITIONAL URINARY METABOLITES IN MAN.

...METABOLIZED IN HUMANS BY N-DEMETHYLATION & BY HYDROXYLATION IN ONE OF THE AROMATIC RINGS OR IN ETHYLENE BRIDGE TO GIVE DESMONOMETHYLIMIPRAMINE (DMI) & DESDIMETHYLIMIPRAMINE (DDMI) & THE 2-HYDROXY & 10-HYDROXY DERIVATIVES OF IMIPRAMINE, DMI & DDMI, TOGETHER WITH THEIR GLUCURONIDE CONJUGATES.

IMIPRAMINE (HALF-LIFE, 16 HOURS) IS BIOTRANSFORMED TO THE ACTIVE METABOLITE, DESIPRAMINE (HALF-LIFE, 18 HOURS).

Imipramine has known human metabolites that include Desipramine, Imipramine N-glucuronide, and 2-Hydroxyimipramine.

Exclusively metabolized by the liver. Imipramine is converted in the liver by various CYP isoenzymes (e.g. CYP1A2, CYP2D6, CYP3A4, CYP2C9) to active metabolites desipramine and 2-hydroxydesipramine. Route of Elimination: Approximately 40% of an orally administered dose is eliminated in urine within 24 hours, 70% in 72 hours. Small amounts are eliminated in feces via the biliary elimination. Half Life: Imipramine - 8-20 hours; Desipramine (active metabolite) - up to 125 hours

Associated Chemicals

Wikipedia

DAPI

FDA Medication Guides

Imipramine Hydrochloride

TABLET;ORAL

SPECGX LLC

06/29/2017

Drug Warnings

TRICYCLIC COMPD ARE CONTRAINDICATED IN PT WITH CONGESTIVE HEART FAILURE, ANGINA PECTORIS, & PAROXYSMAL TACHYCARDIA; ALSO, THEY SHOULD BE USED WITH CAUTION IN PATIENTS WITH URINARY RETENTION, GLAUCOMA, DIABETES, IMPAIRED LIVER FUNCTION, ASTHMA, AND A HISTORY OF CONVULSIVE SEIZURES. /TRICYCLIC ANTIDEPRESSANTS/

OCCASIONAL PT WILL SHOW PHYSICAL DEPENDENCE ON TRICYCLIC ANTIDEPRESSANTS, WITH MALAISE, CHILLS, CORYZA, & MUSCLE ACHES FOLLOWING ABRUPT DISCONTINUATION OF HIGH DOSES OF IMIPRAMINE.

ALTHOUGH MOST FATAL CASES...HAVE OCCURRED AFTER INGESTION OF MORE THAN 1.5 G ... DEATH HAS BEEN REPORTED AFTER AS LITTLE AS 500 TO 750 MG AND RECOVERY HAS BEEN REPORTED AFTER INGESTION OF 5.4 G. /IMIPRAMINE HYDROCHLORIDE/

For more Drug Warnings (Complete) data for IMIPRAMINE (33 total), please visit the HSDB record page.

Biological Half Life

IMIPRAMINE (HALF-LIFE, 16 HOURS)...

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

IMPROVED ASSAY TECHNIQUES FOR TRICYCLIC ANTIDEPRESSANTS THAT ELIMINATE POSSIBLE SOURCES OF ERROR BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY.

Clinical Laboratory Methods

Interactions

...INTERACTIONS INCL POTENTIATION OF CENTRAL DEPRESSANT DRUGS, BLOCKADE OF ANTIHYPERTENSIVE EFFECTS OF GUANETHIDINE, & AUGMENTATION OF PRESSOR EFFECTS OF SYMPATHOMIMETIC AMINES. INTERACTIONS WITH THYROID PREPN, METHYLPHENIDATE, & PHENOTHIAZINES, ALL OF WHICH MAY ENHANCE...EFFECT... /TRICYCLIC ANTIDEPRESSANTS/

CHRONIC ADMIN OF EITHER IMIPRAMINE OR DESMETHYLIMIPRAMINE SIGNIFICANTLY INCR THE CARDIOTOXICITY OF DIGOXIN...

THEY /TRICYCLIC COMPOUNDS/ POTENTIATE THE EFFECTS OF ANTIHISTAMINICS; ANTIMUSCARINICS, AND OTHER CENTRAL NERVOUS SYSTEM DEPRESSANTS... /TRICYCLIC ANTIDEPRESSANTS/

For more Interactions (Complete) data for IMIPRAMINE (26 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Wang Z, Whiteside S, Sim L, Farah W, Morrow A, Alsawas M, Moreno PB, Tello M, Asi N, Beuschel B, Daraz L, Almasri J, Zaiem F, Gunjal S, Mantilla LL, Ponte OP, LeBlanc A, Prokop LJ, Murad MH. Anxiety in Children [Internet]. Rockville (MD): Agency for Healthcare Research and Quality (US); 2017 Aug. Available from http://www.ncbi.nlm.nih.gov/books/NBK476277/ PubMed PMID: 29360312.

3: Shafiee M, Arekhi S, Omranzadeh A, Sahebkar A. Saffron in the treatment of depression, anxiety and other mental disorders: Current evidence and potential mechanisms of action. J Affect Disord. 2018 Feb;227:330-337. doi: 10.1016/j.jad.2017.11.020. Epub 2017 Nov 7. Review. PubMed PMID: 29136602.

4: Swedish Council on Health Technology Assessment. Treatment of Anxiety Disorders: A Systematic Review [Internet]. Stockholm: Swedish Council on Health Technology Assessment (SBU); 2005 Nov. Available from http://www.ncbi.nlm.nih.gov/books/NBK447974/ PubMed PMID: 28876726.

5: Crocq MA. The history of generalized anxiety disorder as a diagnostic category. Dialogues Clin Neurosci. 2017 Jun;19(2):107-116. Review. PubMed PMID: 28867935; PubMed Central PMCID: PMC5573555.

6: Shamim D, Laskowski M. Inhibition of Inflammation Mediated Through the Tumor Necrosis Factor α Biochemical Pathway Can Lead to Favorable Outcomes in Alzheimer Disease. J Cent Nerv Syst Dis. 2017 Jul 28;9:1179573517722512. doi: 10.1177/1179573517722512. eCollection 2017. Review. PubMed PMID: 28811745; PubMed Central PMCID: PMC5536370.

7: Euwema MS, Swanson TJ. Toxicity, Deadly Single Dose Agents. 2017 Oct 6. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK441849/ PubMed PMID: 28722879.

8: Turner AL, Perry MS. Outside the box: Medications worth considering when traditional antiepileptic drugs have failed. Seizure. 2017 Aug;50:173-185. doi: 10.1016/j.seizure.2017.06.022. Epub 2017 Jun 27. Review. PubMed PMID: 28704741.

9: Ulrich S, Ricken R, Adli M. Tranylcypromine in mind (Part I): Review of pharmacology. Eur Neuropsychopharmacol. 2017 Aug;27(8):697-713. doi: 10.1016/j.euroneuro.2017.05.007. Epub 2017 Jun 24. Review. PubMed PMID: 28655495.

10: Undurraga J, Baldessarini RJ. Direct comparison of tricyclic and serotonin-reuptake inhibitor antidepressants in randomized head-to-head trials in acute major depression: Systematic review and meta-analysis. J Psychopharmacol. 2017 Sep;31(9):1184-1189. doi: 10.1177/0269881117711709. Epub 2017 Jun 21. Review. PubMed PMID: 28633600.

11: Dean L. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. 2017 Mar 23. In: Pratt V, McLeod H, Dean L, Malheiro A, Rubinstein W, editors. Medical Genetics Summaries [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK425164/ PubMed PMID: 28520379.

12: Orgeta V, Tabet N, Nilforooshan R, Howard R. Efficacy of Antidepressants for Depression in Alzheimer's Disease: Systematic Review and Meta-Analysis. J Alzheimers Dis. 2017;58(3):725-733. doi: 10.3233/JAD-161247. Review. PubMed PMID: 28505970; PubMed Central PMCID: PMC5467718.

13: Demontis F, Serra F, Serra G. Antidepressant-induced Dopamine Receptor Dysregulation: A Valid Animal Model of Manic-Depressive Illness. Curr Neuropharmacol. 2017 Apr;15(3):417-423. doi: 10.2174/1570159X14666160715165648. Review. PubMed PMID: 28503114; PubMed Central PMCID: PMC5405612.

14: Dhir A. Investigational drugs for treating major depressive disorder. Expert Opin Investig Drugs. 2017 Jan;26(1):9-24. doi: 10.1080/13543784.2017.1267727. Epub 2016 Dec 14. Review. PubMed PMID: 27960559.

15: Galizia I, Oldani L, Macritchie K, Amari E, Dougall D, Jones TN, Lam RW, Massei GJ, Yatham LN, Young AH. S-adenosyl methionine (SAMe) for depression in adults. Cochrane Database Syst Rev. 2016 Oct 10;10:CD011286. Review. PubMed PMID: 27727432.

16: Jain S, Bhatt GC. Advances in the management of primary monosymptomatic nocturnal enuresis in children. Paediatr Int Child Health. 2016 Feb;36(1):7-14. doi: 10.1179/2046905515Y.0000000023. Epub 2015 May 2. Review. PubMed PMID: 25936863.

17: Abdel-Hamid IA, Elsaied MA, Mostafa T. The drug treatment of delayed ejaculation. Transl Androl Urol. 2016 Aug;5(4):576-91. doi: 10.21037/tau.2016.05.05. Review. PubMed PMID: 27652229; PubMed Central PMCID: PMC5001980.

18: Henssler J, Bschor T, Baethge C. Combining Antidepressants in Acute Treatment of Depression: A Meta-Analysis of 38 Studies Including 4511 Patients. Can J Psychiatry. 2016 Jan;61(1):29-43. doi: 10.1177/0706743715620411. Epub 2016 Jan 1. Review. PubMed PMID: 27582451; PubMed Central PMCID: PMC4756602.

19: Sinha R, Raut S. Management of nocturnal enuresis - myths and facts. World J Nephrol. 2016 Jul 6;5(4):328-38. doi: 10.5527/wjn.v5.i4.328. Review. PubMed PMID: 27458562; PubMed Central PMCID: PMC4936340.

20: Berry-Bibee EN, Kim MJ, Simmons KB, Tepper NK, Riley HE, Pagano HP, Curtis KM. Drug interactions between hormonal contraceptives and psychotropic drugs: a systematic review. Contraception. 2016 Dec;94(6):650-667. doi: 10.1016/j.contraception.2016.07.011. Epub 2016 Jul 18. Review. PubMed PMID: 27444984.